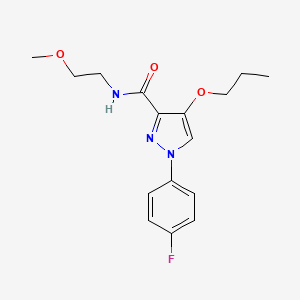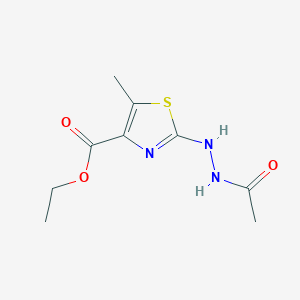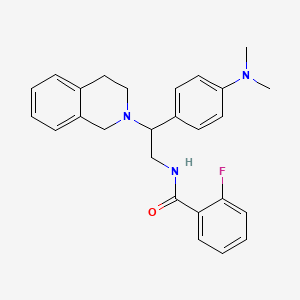
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The structural motif of 1,3-benzodioxole is commonly found in molecules with anticancer properties. Compounds with this structure have been designed to target microtubules and tubulin, which are crucial for cancer cell division. By modulating microtubule assembly, these compounds can induce mitotic blockade and apoptosis . The quinazoline derivative could be synthesized and evaluated for its anticancer activity against various cancer cell lines, potentially serving as a template for further optimization of indole anticancer molecules.
Antioxidant Properties
Compounds containing the 1,3-benzodioxole moiety have been reported to exhibit significant antioxidant activity. This activity is crucial in combating oxidative stress, which is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer . The compound could be investigated for its ability to scavenge free radicals and protect cells from oxidative damage.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-amino-3-pentanone with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carbaldehyde. The final product is obtained by the addition of a carboxamide group to the intermediate.", "Starting Materials": [ "2-amino-3-pentanone", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "1,3-benzodioxole-5-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-pentanone with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. This results in the formation of an intermediate.", "Step 2: Reaction of the intermediate with 1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid. This results in the formation of the final product.", "Step 3: Addition of a carboxamide group to the intermediate using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide and a suitable amine such as N-methylmorpholine. This results in the formation of the final product." ] } | |
Numéro CAS |
892263-34-2 |
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Formule moléculaire |
C22H23N3O5 |
Poids moléculaire |
409.442 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H23N3O5/c1-2-3-4-9-25-21(27)16-7-6-15(11-17(16)24-22(25)28)20(26)23-12-14-5-8-18-19(10-14)30-13-29-18/h5-8,10-11H,2-4,9,12-13H2,1H3,(H,23,26)(H,24,28) |
Clé InChI |
ZSFMSUWWPRADCB-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)NC1=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)
![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)

![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)
![4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2760494.png)
![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)
![methyl 3-(2-chlorophenyl)-5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2760496.png)
![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide](/img/structure/B2760498.png)